4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

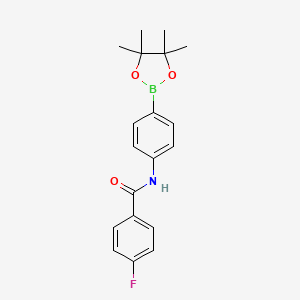

4-Fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronate ester-containing benzamide derivative. Its structure features a fluorinated benzamide moiety linked to a phenyl group substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceuticals, materials science, and organic electronics .

Properties

IUPAC Name |

4-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-7-11-16(12-8-14)22-17(23)13-5-9-15(21)10-6-13/h5-12H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXFWLOPMUQGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a multi-step process:

Formation of the Boronic Ester: The initial step involves the reaction of 4-bromo-1-fluorobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

Amidation Reaction: The boronic ester intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using similar reaction conditions but optimized for larger batch sizes. This would involve the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

Cross-Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive reactions to completion.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Benzamides: Formed through nucleophilic substitution reactions.

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

Boronic Ester Group: Participates in cross-coupling reactions by forming transient complexes with palladium catalysts.

Fluorine Atom: Enhances the compound’s reactivity in substitution reactions due to its electronegativity.

Molecular Targets and Pathways:

Enzymatic Inhibition: Potential to inhibit enzymes by binding to active sites through its boronic ester group.

Signal Transduction: May affect cellular signaling pathways by interacting with specific proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Electronic and Physicochemical Properties

- Lipophilicity : tert-Butyl-substituted analogues exhibit increased hydrophobicity, making them suitable for membrane-permeable probes or therapeutics .

- Solubility : N-Methoxy-N-methyl derivatives (e.g., compound from ) demonstrate improved solubility in polar solvents due to the methoxy-methyl group, which disrupts crystallinity .

Key Research Findings and Limitations

- Synthetic Efficiency : tert-Butyl analogues achieve higher yields (81%) compared to fluorinated derivatives, where yields are often unreported .

- Thermal Stability : N-Methoxy-N-methyl derivatives exhibit lower melting points (94–101°C), suggesting reduced crystallinity and enhanced processability .

- Knowledge Gaps: Biological activity data for the target compound are absent in the provided evidence. Most applications focus on its role as a synthetic intermediate.

Biological Activity

4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H21BFNO

- Molecular Weight : 293.2 g/mol

- CAS Number : 871366-43-7

- IUPAC Name : 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to inhibit certain kinases and modulate cellular processes. Key areas of activity include:

1. Kinase Inhibition

Research indicates that compounds similar to 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide exhibit inhibitory effects on various kinases such as GSK-3β and IKK-β. For example:

- GSK-3β Inhibition : Compounds with similar structures have shown IC50 values ranging from 10 to 1314 nM against GSK-3β. The most potent inhibitors typically contain isopropyl or cyclopropyl substituents .

2. Cytotoxicity Studies

Cytotoxicity assays in cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) have been conducted to assess the viability impacts of this compound. Notably:

- Compounds related to this structure demonstrated varying cytotoxic effects at concentrations from 0.1 µM to 100 µM. Some compounds showed no significant decrease in cell viability across tested concentrations .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties were evaluated through assays measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells:

- Significant reductions in NO and IL-6 levels were observed at lower concentrations (1 µM), suggesting that this compound may have therapeutic implications in inflammatory conditions .

Data Tables

| Biological Activity | Target | IC50 Range (nM) | Notes |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 10 - 1314 | Potency varies with substituent type |

| Cytotoxicity | HT-22/BV-2 | Varies | No significant decrease in viability at low concentrations |

| Anti-inflammatory | BV-2 | Significant reduction at 1 µM | Reduces NO and IL-6 levels |

Case Studies

Several studies have highlighted the biological relevance of compounds similar to 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide:

Case Study 1: GSK-3β Inhibition

In a study assessing multiple derivatives for GSK-3β inhibition:

- Compounds with bulky substituents showed decreased inhibitory activity compared to those with smaller groups .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation indicated that certain derivatives did not affect cell viability significantly at concentrations up to 10 µM:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.